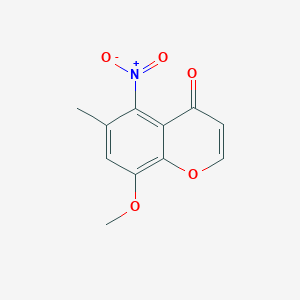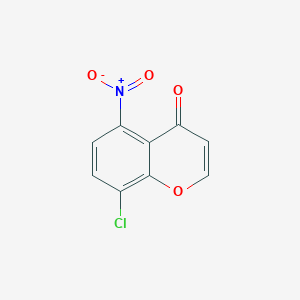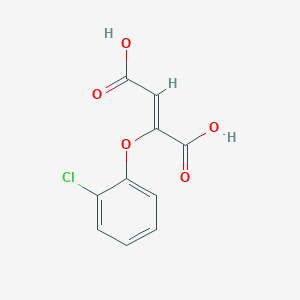![molecular formula C18H19BrN2O2S B300383 2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B300383.png)
2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group, a morpholinyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide typically involves the reaction of 4-bromothiophenol with 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide is unique due to its combination of a bromophenyl group and a morpholinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19BrN2O2S |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C18H19BrN2O2S/c19-14-5-7-15(8-6-14)24-13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
InChI Key |
XLDYGJBANODNQE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)







![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
